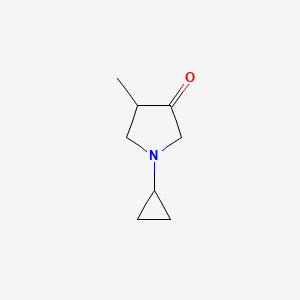

1-Cyclopropyl-4-methylpyrrolidin-3-one

Description

Properties

IUPAC Name |

1-cyclopropyl-4-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6-4-9(5-8(6)10)7-2-3-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQACTFKFSQQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidinone Ring Formation and Functionalization

Nucleophilic Substitution and Cyclization: Starting materials such as 1,4-dichlorobutane can be reacted with methylamine under catalysis by potassium iodide in an ether solvent to form N-methylpyrrolidine derivatives. The reaction conditions typically involve temperatures of 100–120 °C, normal pressure, and reaction times of 3–8 hours. This method benefits from the use of ether solvents like diglyme or anisole, which form hydrogen bonds with methylamine, improving solubility and reaction efficiency.

Alkylation and Methylation: The methyl group at the 4-position can be introduced via selective alkylation reactions or by using methyl-substituted precursors during the ring formation stage.

Optimization of Reaction Conditions

Catalysts and Solvents: Potassium iodide acts as a catalyst facilitating halogen exchange and nucleophilic substitution, reducing activation energy and increasing reaction rates.

Temperature and Pressure: Reactions are generally conducted at normal atmospheric pressure and elevated temperatures (100–120 °C) to optimize yield without requiring high-pressure equipment.

Reaction Time: Typical reaction times range from 3 to 8 hours, balancing conversion efficiency and minimizing by-product formation.

Experimental Data and Yields

Research Findings and Analysis

The use of potassium iodide as a catalyst in the preparation of N-methylpyrrolidine analogs significantly improves reaction rates by facilitating halogen exchange and nucleophilic substitution under relatively mild conditions without requiring high pressure.

Ether solvents such as diglyme or anisole enhance methylamine solubility and stabilize the reaction environment, leading to higher yields and purity.

The cyclopropylmethyl linker provides conformational rigidity, which is beneficial in medicinal chemistry applications and can be introduced efficiently through the described synthetic routes.

The combination of oxidation and reductive amination steps allows for precise installation of functional groups on the pyrrolidinone core, enabling structural diversity and optimization of pharmacological properties.

Chemical Reactions Analysis

1-Cyclopropyl-4-methylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclopropyl and methyl groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields .

Scientific Research Applications

Chemical Properties and Reactions

CPMP has a molecular formula of and a molecular weight of 139.19 g/mol. Its structure allows for diverse chemical reactions, including:

- Oxidation : CPMP can be oxidized using agents like potassium permanganate, leading to various oxidized products.

- Reduction : It can undergo reduction with lithium aluminum hydride, producing reduced derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atom or carbon atoms, resulting in various substituted products.

These reactions make CPMP a versatile building block in organic synthesis.

Chemistry

In the realm of chemistry, CPMP serves as a valuable building block for synthesizing more complex molecules. It is particularly significant in the development of pharmaceuticals and agrochemicals. Its unique structure allows researchers to modify it to create derivatives with enhanced properties or activities.

Biology

Enzyme Inhibition : CPMP has been studied for its potential as an enzyme inhibitor. Its structural similarity to biologically active compounds enables it to fit into enzyme active sites, inhibiting their function. For example, studies have shown that CPMP can inhibit sphingosine kinases (SphK), which are involved in various signaling pathways related to cancer and inflammation.

Receptor Modulation : The compound interacts with specific receptors that influence critical physiological processes. This interaction can lead to modulation of signaling pathways that are crucial for maintaining homeostasis in biological systems.

Industrial Applications

CPMP is utilized in producing fine chemicals and intermediates for various industrial processes. Its properties allow it to be employed in the synthesis of compounds used in pharmaceuticals, agrochemicals, and other chemical industries.

Biological Activities

CPMP exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that CPMP may possess antimicrobial properties, making it a candidate for developing new antibiotic agents.

- Anti-inflammatory Effects : Research indicates that CPMP can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like inflammatory bowel disease (IBD) by inhibiting pathways involved in immune cell infiltration.

- CNS Activity : Given its structural similarity to psychoactive compounds, CPMP has been investigated for potential neuroactive effects, indicating its relevance in neuropharmacology.

Case Study 1: Enzyme Inhibition

A study highlighted the inhibitory effects of CPMP on sphingosine kinases at micromolar concentrations. This inhibition was associated with decreased levels of sphingosine-1-phosphate (S1P) in cultured cells, suggesting its potential as a therapeutic agent in diseases where S1P signaling is dysregulated.

Case Study 2: Anti-inflammatory Activity

In models of IBD, CPMP demonstrated efficacy in inhibiting the fractalkine-CX3CR1 pathway. This inhibition is significant as it plays a role in immune cell infiltration into inflamed tissues, indicating that CPMP could be beneficial in treating IBD by modulating immune responses.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-cyclopropyl-4-methylpyrrolidin-3-one, its structural and functional differences from analogous pyrrolidine derivatives are analyzed below.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Structural and Functional Insights:

Functional Group Diversity: The target compound’s ketone group at the 3-position distinguishes it from analogs like (5-Methylpyrrolidin-3-yl)methanol HCl (hydroxymethyl) and N-cyclopropyl-acetamide derivatives. The cyclopropyl substituent, common to all listed compounds, introduces ring strain, which may enhance reactivity or modulate steric effects in drug-receptor interactions .

Molecular Weight and Solubility: this compound (139.20 g/mol) has a lower molecular weight compared to the acetamide derivative (245.34 g/mol), suggesting better membrane permeability and bioavailability. Conversely, the HCl salt of (5-Methylpyrrolidin-3-yl)methanol (175.96 g/mol) likely improves aqueous solubility due to ionic character .

Safety and Handling :

- While direct safety data for the target compound is unavailable, the structurally related 1-cyclopropylpyrrolidin-3-amine requires stringent handling (e.g., eye/skin rinsing, medical consultation upon exposure), indicating that cyclopropyl-pyrrolidine derivatives may pose irritant or toxic risks .

Research Findings and Industrial Relevance

Discontinued Status and Implications:

The ketone in this compound may contribute to instability under acidic/basic conditions, reducing its utility in prolonged reactions .

Biological Activity

Overview

1-Cyclopropyl-4-methylpyrrolidin-3-one (CPMP) is a synthetic compound with the molecular formula CHNO and a molecular weight of 139.19 g/mol. It has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of CPMP, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of CPMP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biochemical effects.

- Enzyme Inhibition : CPMP has been studied for its potential as an enzyme inhibitor. Its structural similarity to other biologically active compounds enables it to fit into the active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : The compound interacts with specific receptors, influencing signaling pathways that are critical for various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of CPMP is crucial for optimizing its biological activity. The following table summarizes key findings related to its structural features and corresponding biological effects:

Biological Activities

CPMP exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that CPMP may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary studies suggest that CPMP can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- CNS Activity : Given its structural similarity to certain psychoactive compounds, CPMP has been investigated for potential neuroactive effects, warranting further exploration in neuropharmacology .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of CPMP on sphingosine kinases (SphK) demonstrated significant inhibition at micromolar concentrations. The compound was found to decrease sphingosine-1-phosphate (S1P) levels in cultured cells, indicating its potential as a therapeutic agent in diseases where S1P signaling is dysregulated .

Case Study 2: Anti-inflammatory Activity

In a model of inflammatory bowel disease (IBD), CPMP showed promise in inhibiting the fractalkine-CX3CR1 pathway, which is known to play a role in immune cell infiltration into inflamed tissues. This suggests that CPMP could be beneficial in treating IBD by modulating immune responses .

Q & A

Q. What are the key synthetic routes for 1-cyclopropyl-4-methylpyrrolidin-3-one, and how can reaction conditions be optimized for yield and stereochemical control?

Methodological Answer:

- Route 1: Cyclocondensation of cyclopropylamine derivatives with α,β-unsaturated ketones under acidic catalysis (e.g., using p-toluenesulfonic acid) can yield pyrrolidinone scaffolds. Temperature control (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact diastereoselectivity .

- Route 2: Reductive amination of 4-methylpyrrolidin-3-one precursors with cyclopropane carboxaldehyde derivatives, using NaBH(OAc)₃ as a reducing agent, achieves moderate yields (~50–60%). Steric hindrance from the cyclopropyl group may necessitate extended reaction times (24–48 hrs) .

- Optimization: Use high-resolution LC-MS to monitor intermediates and adjust stoichiometric ratios. For stereochemical control, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) are recommended .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer:

- NMR Analysis: Compare - and -NMR spectra with computational predictions (DFT/B3LYP/6-31G* level). Key diagnostic signals include the cyclopropyl protons (δ 0.5–1.2 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- X-ray Crystallography: Suitable for resolving stereochemical ambiguities. Crystallize the compound using slow vapor diffusion (hexane/ethyl acetate) and analyze space group symmetry (e.g., P2₁/c) .

- HPLC Purity: Use a C18 column with isocratic elution (70:30 acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor UV absorption at 210 nm .

Q. What are the documented biological activities of structurally related pyrrolidinone derivatives, and how might this compound be screened for similar properties?

Methodological Answer:

- Analog Studies: Pyrrolidinones with cyclopropyl substituents (e.g., 1-cyclopropylpyrrolidin-3-amine) show activity as dopamine reuptake inhibitors or antimicrobial agents .

- Screening Protocol:

- In vitro: Test against neurotransmitter transporters (e.g., DAT, SERT) using radioligand binding assays (IC₅₀ determination).

- Antimicrobial: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Toxicity: Perform MTT assays on HEK293 cells to assess cytotoxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. How do computational models predict the conformational dynamics of this compound, and what implications do these have for ligand-receptor interactions?

Methodological Answer:

- DFT/MD Simulations: Optimize the geometry at the B3LYP/6-311++G** level. Calculate rotational barriers for the cyclopropyl group (ΔG‡ ~5–8 kcal/mol) to assess rigidity .

- Docking Studies: Use AutoDock Vina to model interactions with CNS targets (e.g., σ-1 receptors). Key binding motifs include the pyrrolidinone carbonyl (hydrogen bonding) and cyclopropyl moiety (hydrophobic packing) .

- Free Energy Perturbation (FEP): Quantify binding affinity changes upon methyl or cyclopropyl substituent modifications .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes for pyrrolidinone derivatives?

Methodological Answer:

- Case Study: Discrepancies in diastereomer ratios (e.g., 3:1 vs. 1:1) may arise from solvent polarity or catalyst loading. Replicate conditions from Nguyen et al. (2022) using anhydrous DCM and substoichiometric Sc(OTf)₃ to improve reproducibility .

- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst type) via response surface methodology .

Q. How can the metabolic stability of this compound be evaluated for potential CNS applications?

Methodological Answer:

- In vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using non-compartmental analysis .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

- BBB Penetration: Predict logBB values using the Clark’s method (optimal range: −1 to +0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.